Calcium malate

Vue d'ensemble

Description

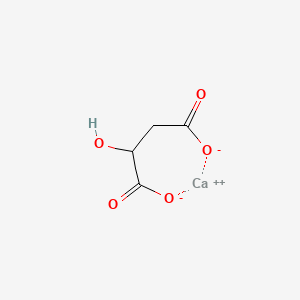

Calcium malate is a compound with the formula Ca(C2H4O(COO)2). It is the calcium salt of malic acid . As a food additive, it has the E number E352 . It is one of the more bioavailable forms of calcium for humans, especially when combined with calcium citrate .

Synthesis Analysis

Calcium malate can be prepared from bovine bones assisted by ultrasonication . The optimum conditions for this process are: solid-liquid ratio 1:15, solid-acid ratio 1:1.5, ultrasonic power 200 W, ultrasonic temperature 35°C, and ultrasonication time 17 min . .Molecular Structure Analysis

The molecular formula of calcium malate is C4H4CaO5 . The molecular weight is 172.15 g/mol . The InChIKey is OLOZVPHKXALCRI-UHFFFAOYSA-L .Chemical Reactions Analysis

The conversion efficiency for calcium malate after a 17 min ultrasonic-assisted reaction was significantly higher than that of the 60 min conventional reaction . This indicates that the ultrasonic-assisted reaction had obvious advantages in promoting the speed and efficiency of calcium malate conversion in bovine bone .Physical And Chemical Properties Analysis

Calcium malate has a molecular weight of 172.15 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The exact mass is 171.9684641 g/mol .Applications De Recherche Scientifique

Dietary Supplement

Calcium malate is commonly used as a dietary supplement. It is a source of calcium that is used to prevent or treat low blood calcium levels in people who do not get enough calcium from their diets .

Bone Health

Calcium malate plays a crucial role in maintaining bone health. It is often used in supplements aimed at improving bone density and strength .

Treatment of Osteoporosis

Calcium malate supplementation is used in subjects with osteoporosis. Adequate calcium intake is essential for the prevention and treatment of osteoporosis .

Use in Bariatric Patients

Bariatric patients often have difficulty absorbing nutrients, including calcium. Calcium malate is often recommended for these patients due to its high bioavailability .

Treatment of Hyperammonemia and Liver Dysfunction

Calcium malate can be used as a calcium source to treat hyperammonemia and liver dysfunction. It does not increase the risk of kidney stones, while improving bone strength .

Marine Biological Calcium

Marine biological calcium is an abundant resource that is generally accepted and has a complex active structure. Calcium malate derived from marine organisms has been evaluated for its sources, use of calcium supplements, calcium bioavailability, and novel applications .

Food for Special Medical Purposes (FSMP)

Calcium malate is proposed as a novel food ingredient and as a source of calcium for use in foods for the general population, food supplements, total diet replacement for weight control and food for special medical purposes (FSMP) .

Safety And Hazards

Calcium malate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

While coronary calcifications consistently have been shown to be the highest predictor of risk for future cardiac events, the strategy of leveraging extracoronary sites of calcification has been recently explored and might serve to improve the traditional CAC score . Further studies are needed to examine the health effects of calcium supplementation to make any solid recommendations for people of different genders, ages, and ethnicities .

Propriétés

IUPAC Name |

calcium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOZVPHKXALCRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936929 | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water | |

| Record name | CALCIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Calcium malate | |

CAS RN |

16426-50-9, 17482-42-7 | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D48OP746DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)